4-(2-Morpholinoethyl)aniline

Overview

Description

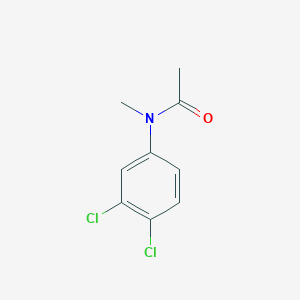

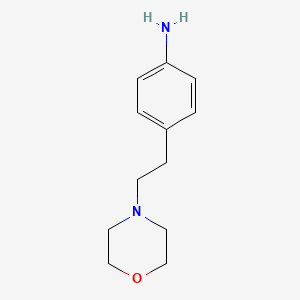

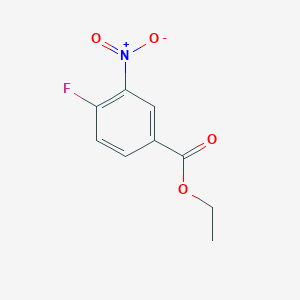

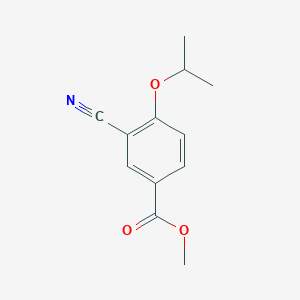

“4-(2-Morpholinoethyl)aniline” is an organic compound with the molecular formula C12H18N2O . It has a molecular weight of 206.284 and a density of 1.1±0.1 g/cm3 . The compound is also known by other synonyms such as “4-[2-(morpholin-4-yl)ethyl]aniline” and "Benzenamine, 4-[2-(4-morpholinyl)ethyl]-" .

Synthesis Analysis

The synthesis of morpholines, which includes “this compound”, has been a subject of significant research due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention has been given to syntheses performed in a stereoselective manner and using transition metal catalysis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a morpholinoethyl group . The exact mass of the compound is 206.141907 .

Chemical Reactions Analysis

The chemical reactions involving anilines, which include “this compound”, have been a subject of extensive study . Anilines are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .

Physical and Chemical Properties Analysis

“this compound” has a boiling point of 343.6±27.0 °C at 760 mmHg . The compound does not have a specified melting point . Its flash point is 161.6±23.7 °C . The compound has a LogP value of 0.34, indicating its lipophilicity .

Scientific Research Applications

Morpholine Derivatives in Gene Function Study

Morpholine derivatives, particularly morpholino oligos, have been utilized to inhibit gene function across a variety of model organisms, indicating their significance in genetic studies. This approach has been deemed effective for studying both maternal and zygotic gene functions, suggesting that morpholinos offer a simple and rapid method for gene function analysis J. Heasman, 2002.

Antioxidant Activity Analysis

Research into the antioxidant properties of compounds, including potentially morpholine derivatives, employs various analytical methods to determine antioxidant activity. These methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH assays, are crucial for assessing the kinetic or equilibrium state of chemical reactions important in understanding antioxidant capacities I. Munteanu & C. Apetrei, 2021.

Pharmacological Profiles of Morpholine Derivatives

Morpholine derivatives exhibit a wide spectrum of pharmacological activities, underscoring their importance in the development of new drugs. This review highlights the versatility of morpholine and pyran analogues in pharmacology, showcasing their potential in biochemistry and as targets for novel drug development M. Asif & M. Imran, 2019.

Chemical Fixation of CO2

The fixation of CO2 with aniline derivatives, including morpholine-related compounds, to synthesize functionalized azole compounds represents a novel approach in organic synthesis. This method offers a sustainable route to value-added chemicals from CO2, highlighting the environmental and economic benefits of utilizing carbon dioxide as a raw material E. Vessally et al., 2017.

Mechanism of Action

Target of Action

It is known that similar compounds are often used in the synthesis of more complex molecules, suggesting that 4-(2-morpholinoethyl)aniline may interact with a variety of biological targets .

Mode of Action

It is known that similar compounds can participate in various chemical reactions, such as the suzuki–miyaura coupling, which is a type of carbon-carbon bond-forming reaction . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Given its potential role in the suzuki–miyaura coupling, it may be involved in the synthesis of various bioactive compounds

Pharmacokinetics

Its physicochemical properties, such as its molecular weight (206284), density (11±01 g/cm3), and boiling point (3436±270 °C), suggest that it may have good oral absorption and the ability to cross lipid barriers .

Result of Action

Given its potential role in the suzuki–miyaura coupling, it may contribute to the synthesis of various bioactive compounds .

Action Environment

Its physicochemical properties suggest that it may be stable under a variety of conditions .

Biochemical Analysis

Biochemical Properties

4-(2-Morpholinoethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in HepG2 cell lines, derivatives of this compound have demonstrated antitumor activity by inhibiting cell proliferation and inducing apoptosis . This compound can modulate signaling pathways such as the MAPK/ERK pathway, which is critical for cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling and regulation . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro studies has revealed sustained inhibition of cell proliferation and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as reducing pain and inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold for these effects is dose-dependent, and careful dosage optimization is necessary to minimize adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with P-glycoprotein, a transporter involved in drug efflux . This interaction affects the compound’s localization and accumulation within cells, influencing its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localizations are essential for the compound’s role in modulating cellular processes and biochemical reactions.

Properties

IUPAC Name |

4-(2-morpholin-4-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPIMIMXCXEFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620715 | |

| Record name | 4-[2-(Morpholin-4-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262368-47-8 | |

| Record name | 4-[2-(Morpholin-4-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)